

Technical Support Center: AP14145 Hydrochloride In Vivo Delivery

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Compound of Interest

Compound Name: AP14145 hydrochloride

Cat. No.: B10825825

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AP14145 hydrochloride** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **AP14145 hydrochloride** and what is its primary mechanism of action?

AP14145 hydrochloride is a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels.^{[1][2][3][4]} Its primary mechanism of action is to inhibit KCa2.2 (SK2) and KCa2.3 (SK3) channels by decreasing the calcium sensitivity of the channel. This inhibition leads to a prolongation of the atrial effective refractory period (AERP), which is beneficial in models of atrial fibrillation.^{[1][2]}

Q2: What are the recommended solvents and storage conditions for **AP14145 hydrochloride**?

AP14145 hydrochloride is soluble in DMSO and ethanol up to 100 mM.^{[1][3]} For long-term storage, it is recommended to store the compound at -20°C.^{[1][3]}

Q3: What is a suitable vehicle for in vivo administration of **AP14145 hydrochloride**?

A commonly used vehicle for intravenous (IV) administration in rodents is a solution of 50% PEG 400 and 50% sterile saline.[1] It is crucial to ensure the final solution is sterile-filtered before use.[1]

Q4: Does **AP14145 hydrochloride** have significant central nervous system (CNS) side effects?

Studies have shown that **AP14145 hydrochloride** does not appear to trigger acute CNS effects in mice at doses effective for cardiac modulation, unlike some other KCa2 channel inhibitors.[2] However, as KCa2 channels are expressed in the CNS, monitoring for neurological side effects is always a prudent measure.[3]

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
Precipitation of AP14145 hydrochloride in the formulation.	<ul style="list-style-type: none"> - Incorrect solvent or vehicle used. - The concentration of the compound exceeds its solubility in the chosen vehicle. - The temperature of the solution has dropped, reducing solubility. 	<ul style="list-style-type: none"> - Ensure the use of a recommended vehicle such as 50% PEG 400 in sterile saline for in vivo studies.[1]- Prepare the formulation fresh before each experiment. - Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound.
Inconsistent or lack of expected biological effect in vivo.	<ul style="list-style-type: none"> - Improper formulation or incomplete dissolution of the compound. - Incorrect dosage or administration route. - Degradation of the compound due to improper storage or handling. 	<ul style="list-style-type: none"> - Verify the formulation preparation procedure and ensure complete dissolution of AP14145 hydrochloride. - Confirm the calculated dosage and the accuracy of the administration technique (e.g., proper IV injection). - Ensure the compound has been stored correctly at -20°C and protected from light.
Observation of unexpected adverse effects.	<ul style="list-style-type: none"> - Off-target effects at higher concentrations. - The administration rate is too rapid, leading to acute toxicity. - Contamination of the formulation. 	<ul style="list-style-type: none"> - Consider performing a dose-response study to determine the optimal therapeutic window with minimal side effects. - Administer the compound as a slower bolus injection or a constant rate infusion.[1]- Ensure aseptic techniques are used during formulation preparation and that all components are sterile.
Difficulty in translating in vitro results to in vivo outcomes.	<ul style="list-style-type: none"> - Differences in drug metabolism and 	<ul style="list-style-type: none"> - Conduct pharmacokinetic studies to determine the

pharmacokinetics between in vitro and in vivo systems.- The presence of plasma protein binding in vivo, reducing the free concentration of the drug.

concentration of AP14145 hydrochloride in plasma and target tissues over time.- Correlate the in vivo efficacy with the measured unbound drug concentrations.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of AP14145

Parameter	Value	Channel/Assay	Reference
IC50	1.1 μ M	KCa2.2 (SK2) and KCa2.3 (SK3)	[2]
EC50 of Ca ²⁺ on KCa2.3 (Control)	0.36 μ M	KCa2.3	[2]
EC50 of Ca ²⁺ on KCa2.3 (with 10 μ M AP14145)	1.2 μ M	KCa2.3	[2]
IC50 on hERG (KV11.1)	71.8 μ M	hERG	[2]
IC50 on Kir3.1/Kir3.4 (IKACH)	9.3 μ M	Kir3.1/Kir3.4	[2]

Table 2: In Vivo Efficacy and Pharmacokinetics of AP14145

Species	Dose	Administration Route	Key Finding	Reference
Rat	2.5 and 5 mg/kg	IV bolus	Increased atrial effective refractory period (AERP).	[2]
Pig	5 mg/kg	IV bolus	Cmax of 8355 nmol/L, t _{1/2} of 24.3 minutes.	[4]
Guinea Pig	13.3 mg/kg (infused)	IV infusion	Increased AERP without prolonging the QTc interval.	[3][5]

Experimental Protocols

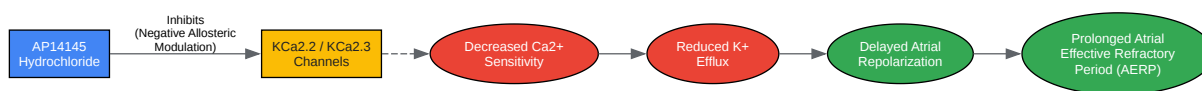
In Vivo Administration of **AP14145 Hydrochloride** in Rats

This protocol is adapted from Simó-Vicens et al., 2017.[1]

- Formulation Preparation:
 - Dissolve **AP14145 hydrochloride** in a vehicle consisting of 50% polyethylene glycol (PEG) 400 and 50% sterile saline to achieve the desired concentration (e.g., 5 mg/mL).[1]
 - Ensure the solution is clear and free of particulates.
 - Sterile filter the final solution using a 0.22 µm filter before administration.[1]
- Animal Model:
 - Male Sprague-Dawley rats are commonly used.[2]
- Administration:

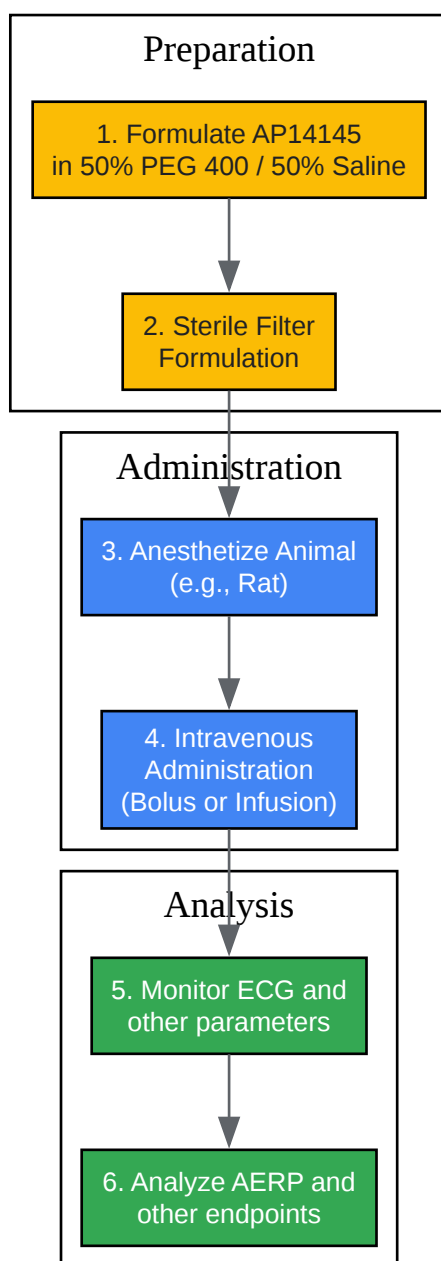
- For bolus injections, administer the prepared formulation intravenously (e.g., via the tail vein) over a defined period (e.g., 30 seconds).[1]
- For constant rate infusion, use a syringe pump to deliver the formulation at a specific rate (e.g., 40 mg/kg/h) over a set duration (e.g., 20 minutes).[1]
- Monitoring:
 - Continuously monitor relevant physiological parameters, such as the electrocardiogram (ECG), to measure the atrial effective refractory period (AERP).

Visualizations



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Caption: Signaling pathway of **AP14145 hydrochloride**.



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Caption: Experimental workflow for in vivo AP14145 studies.

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